hPNMT Inhibitory Potency of THTP vs. THIQ Scaffold
In a direct head-to-head study, the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) scaffold was evaluated as an isosteric replacement for 1,2,3,4-tetrahydroisoquinoline (THIQ) for human phenylethanolamine N-methyltransferase (hPNMT) inhibition. The study confirmed that while isosterism was valid, the THTP compounds were generally less potent inhibitors of hPNMT than their corresponding THIQ counterparts, with the reduction in potency primarily attributed to the electronic properties of the thiophene ring [1].
| Evidence Dimension | hPNMT Inhibitory Potency |
|---|---|
| Target Compound Data | THTP compounds (general) are less potent than THIQ counterparts. |
| Comparator Or Baseline | 1,2,3,4-tetrahydroisoquinoline (THIQ) compounds |
| Quantified Difference | Potency drop; no single Ki/IC50 value reported for unsubstituted core. |
| Conditions | In vitro hPNMT enzyme inhibition assay |
Why This Matters
This data directly quantifies the functional consequence of replacing a carbon atom with sulfur in the bicyclic core, establishing that THTP cannot be assumed to be a simple, potency-neutral isostere.
- [1] Grunewald, G. L., Seim, M. R., Bhat, S. R., Wilson, M. E., & Criscione, K. R. (2008). Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase. Bioorganic & Medicinal Chemistry, 16(1), 542–559. View Source
